molecular formula C11H9NO3 B051467 1-Methoxy-4-nitronaphthalene CAS No. 4900-63-4

1-Methoxy-4-nitronaphthalene

Cat. No. B051467
CAS RN: 4900-63-4
M. Wt: 203.19 g/mol
InChI Key: YFJKGPRYPHFGQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methoxy-4-nitronaphthalene and its derivatives has been achieved through various methods. A notable approach involves the reaction of 4-methoxy-1-nitronaphthalene with dimethyl phosphite under basic conditions, leading to diphosphorylated dihydronaphthalene and naphthalene derivatives (Danikiewicz & Mąkosza, 1987). Additionally, a simple and efficient synthesis method using sole nitric acid as a nitrating agent under mild conditions has been reported, providing a high yield of the compound (Li Gong-an, Miao Jiang-huan, & Z. Xiaopeng, 2009).

Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-nitronaphthalene exhibits interesting features, including intramolecular nucleophile-electrophile interactions as seen in derivatives like 8-methoxy-1-naphthonitrile and 8-nitro-1-naphthonitrile, indicating the potential for distortion and non-planarity in the molecule's structure (Procter, Britton, & Dunitz, 1981).

Chemical Reactions and Properties

1-Methoxy-4-nitronaphthalene undergoes various chemical reactions, including nucleophilic aromatic substitution, which provides a pathway to derivatives like 2-nitro-1,1'-binaphthyls. This reactivity underlines the compound's versatility in synthetic chemistry (Hattori, Takeda, Yamabe, & Miyano, 2002).

Physical Properties Analysis

The physical properties of 1-Methoxy-4-nitronaphthalene, such as melting and boiling points, solubility, and crystalline structure, are influenced by its molecular structure. However, specific studies detailing these properties are necessary to provide a comprehensive understanding.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, play a crucial role in the applications and handling of 1-Methoxy-4-nitronaphthalene. Its reactivity with Grignard reagents and subsequent reduction by trivalent phosphorus reagents to oximes or amines showcases its chemical versatility (Bartoli, Bosco, Cantagalli, & Dalpozzo, 1984).

Scientific Research Applications

  • Antimicrobial Properties and Chemical Synthesis :

    • Nitronaphthalenes, including compounds related to 1-Methoxy-4-nitronaphthalene, have been isolated from the endophytic fungus Coniothyrium sp. These compounds exhibit significant antibacterial, antifungal, and antialgal properties. Their structures were confirmed by chemical synthesis (Krohn et al., 2008).
  • Reactivity and Synthesis :

    • The unusual reaction of 4-methoxy-1-nitronaphthalene with dimethyl phosphite under basic conditions was studied, leading to the formation of various naphthalene derivatives. This provides insights into the reactivity of substituted nitronaphthalenes (Danikiewicz & Mąkosza, 1987).
    • 1-Methoxy-2-nitronaphthalene was used in the synthesis of 2-nitro-1,1'-binaphthyls. This research demonstrates a method for inducing axial chirality into binaphthyl compounds, which is valuable in asymmetric synthesis (Hattori et al., 2002).
  • Excited-State Dynamics in Photophysics :

    • The excited-state dynamics of nitronaphthalenes, including 1-methoxy-4-nitronaphthalene, were studied using femtosecond fluorescence and transient absorption techniques. These studies are essential for understanding the photophysics of nitroaromatic compounds (Collado-Fregoso et al., 2009).
  • Applications in Battery Technology :

    • 1-Nitronaphthalene, closely related to 1-methoxy-4-nitronaphthalene, has been investigated as a cathode material in magnesium reserve batteries. This research is significant for developing new materials for energy storage (Thirunakaran et al., 1996).
  • Photoreduction Studies :

    • The photoreduction of 1-methoxy-4-nitronaphthalene in benzene was studied, providing insights into the photochemistry of nitronaphthalenes and their interactions with amines. This research contributes to our understanding of the photochemical processes of nitroaromatic compounds (Görner, 2002).
  • Atmospheric Chemistry and Environmental Impact :

    • Studies on the formation, decay, and partitioning of nitronaphthalenes in the atmosphere, including compounds similar to 1-methoxy-4-nitronaphthalene, help in understanding their environmental impact and behavior in atmospheric chemistry (Feilberg et al., 1999).

properties

IUPAC Name

1-methoxy-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKGPRYPHFGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197663
Record name Methyl 4-nitronaphthyl ether
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-nitronaphthalene

CAS RN

4900-63-4
Record name 1-Methoxy-4-nitronaphthalene
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Record name Methyl 4-nitronaphthyl ether
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Record name 4900-63-4
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Record name Methyl 4-nitronaphthyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
NJ Bunce, SR Cater, JC Scaiano… - The Journal of Organic …, 1987 - ACS Publications
… 4-Methoxy-l-naphthylamine was prepared by hydrogenation of 1 -methoxy-4-nitronaphthalene over Pd/C at 1 atm and 22 C. The product had the following: NMR (CDC13) 3.7 (br s, …
Number of citations: 59 pubs.acs.org
JH Fendler, EJ Fendler, WE Byrne… - The Journal of Organic …, 1968 - ACS Publications
The rate constants for the formation and decomposition of the Meisenheimer complex (1) formed by the attack of methoxide ion on l-methoxy-2, 4-dinitronaphthalene (4) in methanolic …
Number of citations: 38 pubs.acs.org
JM Mellor, R Parkes, RW Millar - Tetrahedron letters, 1997 - Elsevier
… ion on naphthalene occurs, the expected ratio of attack at the 1- and 2-positions is between 10 and 20, and thus our observed yields of 70% of the 1-methoxy-4nitronaphthalene and 15…
Number of citations: 16 www.sciencedirect.com
Y Wu, Y Wang, H Guan, Y Du, X Zheng… - Spectrochimica Acta Part A …, 2023 - Elsevier
… We used transient absorption spectroscopy and kinetic analysis to investigate the reactivities of the T 1 state 1-methoxy-4-nitronaphthalene ( 3 MeO-NN) and 1-methyl-4-…
Number of citations: 4 www.sciencedirect.com
J Ramchander, AR Reddy - 2011 - nopr.niscpr.res.in
… Eleven signals in 13C NMR for 22 carbons explained the formation of binaphthyl by the oxidative dimerization of 1-methoxy-4-nitronaphthalene. Nitration of alkoxy naphthalene with …
Number of citations: 2 nopr.niscpr.res.in
WC Petersen - 1970 - search.proquest.com
… The photoreactions of 1-nitronaphthalene, 1-methoxy-4-nitronaphthalene, and 1-nitropyrene were all similar in that the nitro group was displaced by hydride (0.01M borohydride) in …
Number of citations: 0 search.proquest.com
J RAMCHANDER - Chemical Science, 2016 - e-journals.in
… of 1-methoxy-4-nitronaphthalene (2) [8.2x10-5] in DCE … Spectral characteristics of 1-methoxy-4-nitronaphthalene (2) … x10-5], and 1-methoxy-4-nitronaphthalene (2) [8.2x10-5] in DCE. …
Number of citations: 2 www.e-journals.in
RROY HAUTALA - 1970 - search.proquest.com
… Photoreactions between Cyanide an d 1-Methoxy-4-nitronaphthalene in Water with 20 % t-… ox 1o"º y 1-methoxy-4-nitronaphthalene, 1. ox 1 oTº hexadecylbenzyltrimethylammonium …
Number of citations: 2 search.proquest.com
G Bartoli, M Bosco, G Cantagalli, R Dalpozzo - Tetrahedron, 1984 - Elsevier
The reduction of nitronate adducts from 1-methoxy-4-nitronaphthalene and Grignard reagents (CH 3 MgX, PhCH 2 CH 2 HgX, iC 3 H 7 MgX, cC 6 H 11 MgX and tC 4 H 9 MgX) with …
Number of citations: 9 www.sciencedirect.com
E Collado-Fregoso, JS Zugazagoitia… - The Journal of …, 2009 - ACS Publications
… We studied 4-nitro-1-naphthylamine and 1-methoxy-4-nitronaphthalene in solution samples through femtosecond fluorescence up-conversion and transient absorption techniques. In all …
Number of citations: 57 pubs.acs.org

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